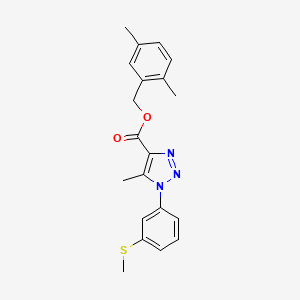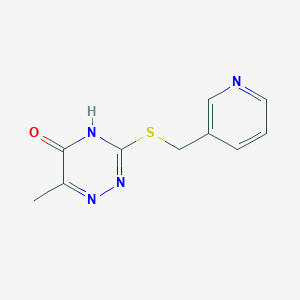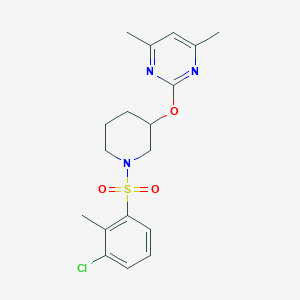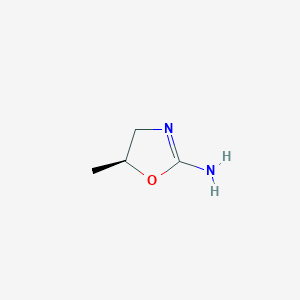
2,5-dimethylbenzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethylbenzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
π-Hole Tetrel Bonding Interactions
Triazole derivatives are studied for their unique π-hole tetrel bonding interactions, as demonstrated by the synthesis and characterization of triazole compounds with α-ketoester functionality. These compounds form self-assembled dimers in solid state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. Such interactions are crucial for understanding molecular assembly and designing novel materials with specific properties (Ahmed et al., 2020).
Synthesis of Oxazole Derivatives
The intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides, a process relevant to the synthesis of oxazole derivatives, highlights the synthetic utility of triazole and similar moieties in constructing complex heterocyclic systems. Such methodologies are fundamental in the development of pharmaceuticals and agrochemicals (Kumar et al., 2012).
Anticancer Activity
A series of compounds with a 2,4,5-trisubstitutedthiazole scaffold, which shares structural similarities with triazole derivatives, have shown promising anticancer activity. These studies are significant for the discovery and development of new anticancer agents, demonstrating the potential therapeutic applications of triazole derivatives (Al-Jaidi et al., 2020).
Ruthenium-Catalyzed Synthesis
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds shows the compound's role in peptidomimetics and biologically active compounds design. This methodology allows for the efficient construction of triazole-containing compounds, which are valuable in medicinal chemistry and drug discovery (Ferrini et al., 2015).
Design and Synthesis for Antimicrobial Activity
The design and synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine and its derivatives illustrate the antimicrobial potential of triazole derivatives. Such studies contribute to the ongoing search for new antimicrobial agents to combat resistant pathogens (Kadam, 2023).
Antiviral Activity
Research on the cyclization products of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate leading to triazole derivatives shows moderate antiviral activity. This highlights the potential of triazole derivatives in the development of antiviral drugs (Modzelewska-Banachiewicz & Kamińska, 2001).
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-8-9-14(2)16(10-13)12-25-20(24)19-15(3)23(22-21-19)17-6-5-7-18(11-17)26-4/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBDOGPQULVXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(benzylamino)-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-thioxoacetamide](/img/structure/B2840964.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2840965.png)
![N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840966.png)
![1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2840967.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)
![2-Ethyl-5-[(mesitylmethyl)sulfanyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2840973.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2840982.png)
